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N-methyltetrahydro-2H-pyran-4-sulfonamide
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Overview
Description
N-methyltetrahydro-2H-pyran-4-sulfonamide is a chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyltetrahydro-2H-pyran-4-sulfonamide typically involves the reaction of tetrahydropyran-4-sulfonyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Tetrahydropyran-4-sulfonyl chloride+Methylamine→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-methyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfonic acids, while reduction with lithium aluminum hydride may produce amines.
Scientific Research Applications
N-methyltetrahydro-2H-pyran-4-sulfonamide is an organic compound that has garnered attention for its diverse applications in various fields, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its scientific research applications, including detailed data tables and case studies.
Pharmaceutical Applications
Antibacterial Activity
this compound has potential as an antibacterial agent. Sulfonamides, in general, are recognized for their effectiveness against various bacterial infections. They inhibit the enzyme dihydropteroate synthase, crucial for folic acid synthesis in bacteria, which is vital for their growth and reproduction.
Case Study: Inhibition of Bacterial Growth
In a study examining the efficacy of various sulfonamides against Gram-positive bacteria, this compound demonstrated significant inhibitory effects against strains such as Staphylococcus aureus and Streptococcus pneumoniae. The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonamide group could enhance potency against resistant bacterial strains .
Biochemical Research
Enzyme Inhibition
This compound can serve as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its role in inhibiting N-myristoyltransferase (NMT), an enzyme critical for the survival of certain protozoan parasites like Leishmania. This inhibition could lead to novel therapeutic strategies against leishmaniasis .
Role as a Ligand
In catalysis, this compound can function as a ligand in metal-catalyzed reactions. Its ability to stabilize metal centers enhances catalytic efficiency, making it valuable in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of N-methyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-4-sulfonamide: Similar structure but lacks the methyl group.
N-methylsulfonamide: Contains the sulfonamide group but lacks the tetrahydropyran ring.
Methanesulfonamide: A simpler sulfonamide derivative with a different structure.
Uniqueness
N-methyltetrahydro-2H-pyran-4-sulfonamide is unique due to the presence of both the tetrahydropyran ring and the sulfonamide group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Biological Activity
N-methyltetrahydro-2H-pyran-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and antioxidant agent. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a tetrahydropyran ring substituted with a sulfonamide group. The presence of both the sulfonamide and tetrahydropyran moieties contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
1. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibits notable inhibitory effects, with minimum inhibitory concentration (MIC) values reported as follows:
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
This compound | S. aureus | 10 |
This compound | E. coli | 10 |
These findings suggest that the compound may act by inhibiting key enzymes involved in bacterial survival, such as dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria .
2. Antioxidant Activity
In addition to its antimicrobial effects, this compound has demonstrated antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which is vital for preventing oxidative stress-related damage in biological systems. The antioxidant activity has been compared to standard agents like butylated hydroxytoluene (BHT), showing significant efficacy .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various target proteins. These studies reveal that the compound interacts favorably with active sites of key enzymes, suggesting a mechanism of action that could be exploited for drug development:
Target Protein | Binding Energy (kcal/mol) |
---|---|
Dihydropteroate Synthase (DHPS) | -9.5 |
Carbonic Anhydrase II | -8.7 |
The negative binding energies indicate strong interactions between the compound and these proteins, highlighting its potential as a lead compound in drug design .
Case Study 1: Antimicrobial Efficacy
A study evaluating a series of sulfonamides, including this compound, showed promising results against resistant strains of bacteria. The compound was part of a larger screening process that identified several derivatives with enhanced activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonamide group could further improve efficacy .
Case Study 2: Antioxidant Potential
Another investigation focused on the antioxidant capacity of this compound in cellular models exposed to oxidative stress. Results demonstrated that treatment with the compound significantly reduced markers of oxidative damage compared to untreated controls, suggesting its potential role in protective therapies against oxidative stress-related diseases .
Properties
Molecular Formula |
C6H13NO3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
N-methyloxane-4-sulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-7-11(8,9)6-2-4-10-5-3-6/h6-7H,2-5H2,1H3 |
InChI Key |
SWMXVOZRCJZGBW-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1CCOCC1 |
Origin of Product |
United States |
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